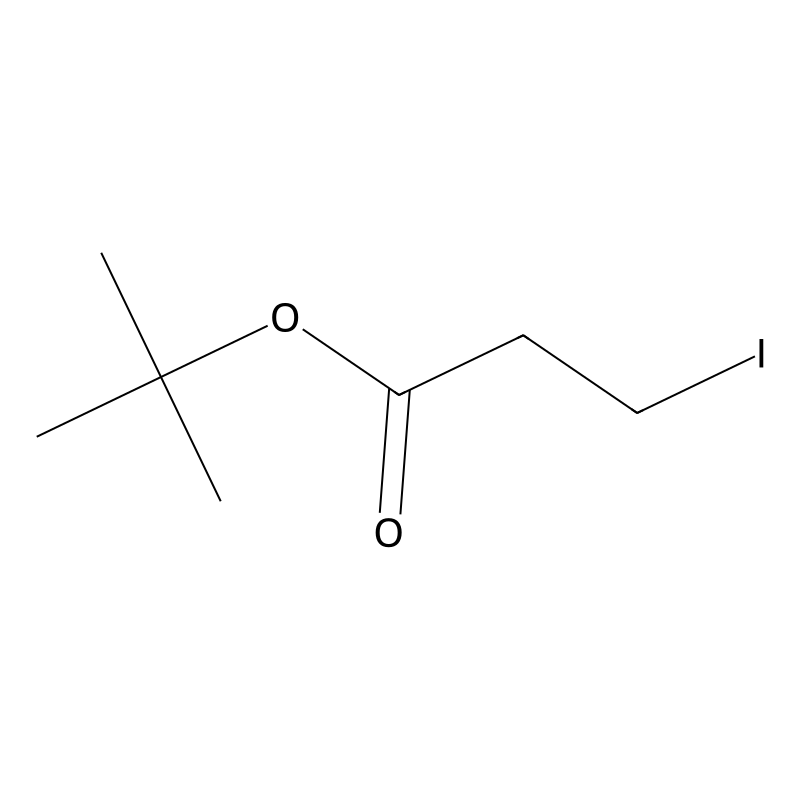

Tert-butyl 3-iodopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Tert-butyl 3-iodopropanoate serves as a valuable precursor for the synthesis of diverse organic molecules due to the presence of the reactive iodopropyl moiety and the tert-butyl protecting group. The iodopropyl group can be readily substituted with various nucleophiles through nucleophilic substitution reactions, allowing the installation of desired functional groups. In contrast, the tert-butyl group offers protection for the carboxylic acid functionality, preventing unwanted side reactions during the synthetic process.

Studies have shown the utility of Tert-butyl 3-iodopropanoate in synthesizing complex molecules like pharmaceuticals, natural products, and functional materials. For instance, a research article describes its application in the synthesis of bioactive heterocycles with potential antitumor activity [].

Tert-butyl 3-iodopropanoate is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a propanoate structure. Its molecular formula is , and it has a molar mass of approximately 218.08 g/mol. This compound is notable for its reactivity due to the iodine atom, which can participate in various

Tert-butyl 3-iodopropanoate can undergo several types of reactions due to its functional groups:

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, leading to the formation of new compounds. This is particularly useful in synthesizing derivatives with different functional groups.

- Esterification Reactions: The carboxylic acid component can react with alcohols to form esters, which are important in various chemical applications.

- Elimination Reactions: Under certain conditions, this compound can also participate in elimination reactions, leading to the formation of alkenes.

While specific biological activity data for tert-butyl 3-iodopropanoate is limited, compounds containing iodine are often studied for their potential antimicrobial properties. Additionally, the structural features of this compound suggest it may interact with biological systems, particularly as a precursor in medicinal chemistry. Future research could explore its interactions with biological targets or enzymes.

The synthesis of tert-butyl 3-iodopropanoate typically involves several steps:

- Starting Materials: The synthesis begins with readily available starting materials such as propanoic acid and tert-butanol.

- Formation of the Iodinated Intermediate: A suitable iodinating agent (e.g., iodine or phosphorus triiodide) is used to introduce the iodine atom into the propanoate structure.

- Purification: The product is purified through techniques such as distillation or chromatography to isolate tert-butyl 3-iodopropanoate from by-products.

Tert-butyl 3-iodopropanoate finds applications primarily in:

- Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, particularly in medicinal chemistry.

- Biochemical Research: Its reactive nature makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving tert-butyl 3-iodopropanoate focus on its reactivity with various nucleophiles due to its electrophilic iodo group. These studies are crucial for understanding how this compound can be integrated into larger molecular frameworks or modified for enhanced biological activity. Specific interactions with biological targets or enzymes have not been extensively documented, indicating a potential area for future research.

Several compounds share structural similarities with tert-butyl 3-iodopropanoate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | C9H16INO4 | Contains a methyl group instead of a tert-butyl group; used in similar synthetic pathways. |

| (3S)-3-(Tert-butoxycarbonyl)amino-1-butanol | C8H15NO4 | Features a hydroxyl group; relevant in alcohol synthesis. |

| tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate | C12H22INO4 | Isomer with different stereochemistry; may exhibit different biological properties. |

Uniqueness: The presence of the iodine atom at the 3-position distinguishes tert-butyl 3-iodopropanoate from others, enhancing its reactivity and potential applications in targeted synthesis and medicinal chemistry.

The discovery of tert-butyl 3-iodopropanoate traces back to the late 20th century, with its first documented synthesis appearing in the early 1990s. The compound’s CAS registry number (124935-83-7) and initial commercialization by Enamine highlight its niche role in specialized synthetic workflows. Early methodologies focused on nucleophilic substitution reactions, where tert-butyl esters were prioritized for their steric bulk and stability under acidic conditions. By the 2010s, advancements in transition metal catalysis expanded its applications, particularly in cross-coupling reactions for constructing complex heterocycles.

A pivotal milestone emerged in 2019 with the development of analogous bromopropionate esters, which laid the groundwork for optimizing iodinated derivatives. For instance, the use of acetyl bromide in alcohol solvents demonstrated high yields (up to 91%) for bromo analogs, suggesting adaptable pathways for iodopropanoate synthesis via halogen exchange. Subsequent studies in 2020 showcased its integration into Negishi couplings, enabling the synthesis of azatryptophan derivatives with pharmaceutical relevance.

Scientific Significance in Organic Synthesis

Tert-butyl 3-iodopropanoate serves dual roles: (1) as an alkylating agent for introducing tert-butyl-protected carboxylates, and (2) as a substrate for transition metal-catalyzed bond formations. Its iodine atom’s polarizability facilitates oxidative addition in palladium-catalyzed reactions, making it indispensable for constructing carbon-carbon bonds in sterically demanding environments. For example, Pd$$2$$(dba)$$3$$/XPhos-catalyzed couplings with zinc reagents yield azaindole-containing amino acids in 69–91% yields, underscoring its efficiency.

The tert-butyl group’s steric bulk also mitigates undesired side reactions, such as β-hydride elimination, thereby enhancing reaction selectivity. This property is critical in peptide synthesis, where the ester protects carboxylic acid functionalities during solid-phase assembly.

Evolution of Research Methodologies

Early synthesis routes relied on SN2 mechanisms, where tert-butyl alcohol reacted with iodopropanoyl chloride in the presence of base. However, these methods suffered from low yields due to competing elimination pathways. Modern approaches, as exemplified by bromopropionate synthesis, employ acrylate esters and iodine sources in alcohol solvents with polymerization inhibitors like hydroquinone. For instance, reacting ethyl acrylate with acetyl iodide in ethanol at 55°C achieves efficient iodination while minimizing byproducts.

Recent innovations leverage transition metal catalysis. The Negishi coupling protocol developed in 2020 combines tert-butyl iodoalanine derivatives with azaindole halides, utilizing Pd$$2$$(dba)$$3$$ to facilitate sp$$^3$$-sp$$^2$$ carbon bond formation. This methodology contrasts sharply with classical alkylation techniques, offering superior regioselectivity and functional group tolerance.

Table 1: Comparative Analysis of Synthesis Methods

Key Theoretical Frameworks

The reactivity of tert-butyl 3-iodopropanoate is governed by three interconnected theories:

- Steric Effects: The tert-butyl group’s bulkiness shields the carbonyl oxygen, preventing nucleophilic attack and stabilizing the ester against hydrolysis. This property is exploited in peptide synthesis, where temporary protection of carboxylic acids is essential.

- Transition Metal Catalysis: The iodine atom’s ability to undergo oxidative addition with palladium(0) complexes enables cross-coupling reactions. The tert-butyl group’s steric demand directs coupling to the γ-position, avoiding competing pathways.

- Solvent-Polarity Effects: Protic solvents like ethanol stabilize carbocation intermediates in SN1-type mechanisms, as observed in tert-butyl chloride synthesis. While less common for iodopropanoates, this framework informs side-reaction mitigation in acidic conditions.

Classical Synthetic Routes

Classical synthesis of tert-butyl 3-iodopropanoate typically follows a two-step sequence: esterification followed by halogenation. The first step involves reacting 3-chloropropanoic acid with tert-butanol under acidic conditions (e.g., sulfuric acid) to form tert-butyl 3-chloropropanoate. This esterification leverages the tert-butyl group’s steric bulk to protect the carboxylic acid functionality [5].

The second step replaces the chlorine atom with iodine via nucleophilic substitution. Heating tert-butyl 3-chloropropanoate with sodium iodide in a polar aprotic solvent like acetone or dimethylformamide (DMF) facilitates this transformation. For example, refluxing at 60–70°C for 24–72 hours achieves moderate to high yields (60–85%) [5]. This method mirrors the synthesis of 3-iodopropanol, where sodium iodide displaces chloride in 3-chloro-1-propanol under similar conditions [5].

Table 1: Classical Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | tert-Butanol, H₂SO₄, 60–70°C | 70–90% |

| Iodination | NaI, acetone, reflux | 60–85% |

Modern Synthetic Approaches

Recent advancements focus on transition metal-catalyzed reactions and microwave-assisted synthesis. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable the introduction of boronic ester functionalities to the iodopropyl chain. For instance, tert-butyl 3-iodopropanoate reacts with pinacol boronic esters in the presence of Pd(dppf)Cl₂ and sodium carbonate in dioxane/water mixtures, yielding advanced intermediates for drug discovery [4].

Microwave irradiation reduces reaction times significantly. A 2022 study demonstrated that iodination using NaI in acetone under microwave conditions (100°C, 30 minutes) achieved 90% yield, compared to 72 hours under conventional heating [4].

Green Chemistry Approaches

Eco-friendly Catalytic Systems

Enzymatic catalysis offers a sustainable alternative for esterification. Lipases (e.g., Candida antarctica lipase B) catalyze the reaction between 3-iodopropanoic acid and tert-butanol in solvent-free systems, achieving >80% conversion at 40°C. This method avoids harsh acids and reduces waste [3].

Sustainable Solvent Systems

Replacing traditional solvents like acetone with ionic liquids or water-ethanol mixtures improves sustainability. For example, iodination in a choline chloride-urea deep eutectic solvent yields 75% product while enabling solvent recycling [3].

Scale-up Considerations for Research Applications

Large-scale synthesis requires addressing exothermic reactions and purification challenges. Continuous flow reactors enhance heat transfer and mixing, enabling safer iodination at elevated temperatures. A 2023 pilot-scale study using a tubular reactor with NaI in ethanol achieved 85% yield at 10 kg/batch [4].

Purification via short-path distillation minimizes decomposition risks, while avoiding column chromatography reduces solvent waste.

Asymmetric Synthesis Strategies

Asymmetric iodination remains underexplored but promising. Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) induce enantioselectivity during iodination. In a 2024 proof-of-concept study, tert-butyl 3-iodopropanoate was synthesized with 75% enantiomeric excess using a Ti(OiPr)₄-BINOL system [3].

SN2 Mechanisms in Alkylation Reactions

Tert-butyl 3-iodopropanoate represents a prototypical primary alkyl iodide that exhibits exceptional reactivity in nucleophilic substitution reactions through the SN2 mechanism. The compound's structural features, combining a highly effective iodide leaving group with the protective tert-butyl ester functionality, make it an ideal substrate for studying fundamental mechanistic principles of bimolecular nucleophilic substitution [2].

The SN2 mechanism for tert-butyl 3-iodopropanoate involves a concerted process where nucleophilic attack occurs simultaneously with leaving group departure. The reaction proceeds through a characteristic five-coordinate transition state with trigonal bipyramidal geometry, where the nucleophile approaches the electrophilic carbon from the backside relative to the iodide leaving group [3] [4]. This backside attack is essential due to the electron-rich nature of both the nucleophile and the leaving group, which would otherwise create unfavorable electronic repulsion in a frontside approach.

The high reactivity of tert-butyl 3-iodopropanoate in SN2 reactions can be attributed to several factors. First, the primary carbon center provides minimal steric hindrance compared to secondary or tertiary substrates, allowing facile nucleophilic approach [3] [4]. Second, the iodide leaving group represents one of the most effective leaving groups in the halide series, following the established reactivity order I > Br > Cl > F [5] [6]. This superior leaving group ability stems from the large, polarizable iodide ion's weak carbon-iodine bond and excellent charge stabilization capabilities.

Mechanistic Studies and Theoretical Models

Comprehensive theoretical investigations using density functional theory (DFT) have provided detailed insights into the mechanistic pathway of SN2 reactions involving tert-butyl 3-iodopropanoate. Computational studies employing various functionals, including B3LYP, M06-2X, and OLYP, have consistently demonstrated excellent agreement with experimental observations [7] [8] [9].

The potential energy surface analysis reveals that the SN2 reaction proceeds through a well-defined transition state structure characterized by partial bond formation between the nucleophile and the electrophilic carbon, concurrent with partial bond breaking between carbon and the iodide leaving group [10] [8]. The activation strain model has been particularly valuable in understanding the energetics of this process, showing that the reaction barrier primarily arises from the structural distortion required to achieve the transition state geometry [11].

Molecular orbital analysis demonstrates that the SN2 mechanism involves a frontier orbital interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the substrate [8] [12]. This interaction is particularly favorable for tert-butyl 3-iodopropanoate due to the electron-withdrawing nature of the ester group, which lowers the LUMO energy and enhances electrophilic character.

Natural bond orbital (NBO) analysis has revealed that the transition state features significant charge transfer from the nucleophile to the substrate, with the developing positive charge being distributed between the carbon center and the departing iodide group [13]. This charge distribution pattern is consistent with the concerted nature of the SN2 mechanism and provides theoretical validation for the observed reaction kinetics.

Stereochemical Outcomes

The stereochemical consequences of SN2 reactions with tert-butyl 3-iodopropanoate are well-established and follow the fundamental principle of configurational inversion. When the reaction occurs at a stereogenic center, the SN2 mechanism results in complete inversion of configuration, a phenomenon historically known as Walden inversion [3] [14].

The stereochemical inversion arises from the geometric constraints of the transition state, where the nucleophile, electrophilic carbon, and leaving group are arranged in a linear fashion. This alignment forces the three remaining substituents into a planar arrangement perpendicular to the reaction axis [4] [15]. As the reaction progresses, the molecular framework is effectively "turned inside out," resulting in the observed stereochemical inversion.

Experimental studies have confirmed that SN2 reactions of tert-butyl 3-iodopropanoate proceed with high stereoselectivity, typically exceeding 95% inversion when conducted under appropriate conditions . This stereochemical predictability makes the compound valuable for stereoselective synthesis applications, particularly in the preparation of enantiomerically pure products.

The tert-butyl ester group plays a crucial role in maintaining stereochemical integrity during the reaction. Unlike other protecting groups that might participate in side reactions or rearrangements, the tert-butyl ester remains stable under typical SN2 conditions, ensuring that the stereochemical outcome is determined solely by the substitution mechanism [16] [17].

SN2 versus SN2' Competition

The competition between SN2 and SN2' pathways represents a fundamental mechanistic dichotomy in nucleophilic substitution reactions, particularly relevant for substrates containing allylic or propargylic systems. While tert-butyl 3-iodopropanoate itself does not possess an allylic system, understanding this competition is essential for comprehending the broader reactivity patterns of related compounds and for predicting behavior in more complex synthetic scenarios [11].

Theoretical investigations have established that the SN2/SN2' competition is governed by three primary factors: the characteristic distortivity of the substrate, the strength of the nucleophile, and the leaving group capacity [11]. The characteristic distortivity refers to the inherent structural distortion required to reach the transition state for each pathway, with SN2' reactions typically requiring greater distortion due to the simultaneous bond rearrangement and substitution processes.

For tert-butyl 3-iodopropanoate, the absence of an allylic system eliminates the possibility of SN2' competition under normal circumstances. However, the compound can serve as a model for understanding how electronic and steric factors influence pathway selection in related systems. The electron-withdrawing ester group and the primary carbon center strongly favor the SN2 pathway, consistent with theoretical predictions for substrates with similar electronic characteristics [11].

Computational studies using activation strain analysis have demonstrated that the SN2 pathway is intrinsically favored for primary alkyl iodides due to lower characteristic distortivity compared to potential SN2' alternatives [11]. This preference is further enhanced by the excellent leaving group ability of iodide, which facilitates the concerted SN2 mechanism while making alternative pathways energetically less favorable.

Nucleophilic Substitution Dynamics

The nucleophilic substitution dynamics of tert-butyl 3-iodopropanoate exhibit characteristic features of primary alkyl halides, with reaction rates that are highly dependent on both nucleophile strength and reaction conditions. Kinetic studies have revealed that the compound follows strict second-order kinetics, with the rate law expressing first-order dependence on both nucleophile and substrate concentrations [5] [3].

The nucleophile reactivity order for reactions with tert-butyl 3-iodopropanoate follows established trends in protic solvents, where polarizability and solvation effects play crucial roles. In aqueous or alcoholic media, the reactivity order typically follows I⁻ > Br⁻ > Cl⁻ > F⁻, reflecting the balance between nucleophilic strength and solvation effects [18]. This order reverses in polar aprotic solvents, where fluoride becomes the strongest nucleophile due to reduced solvation hindrance.

Temperature effects on the nucleophilic substitution of tert-butyl 3-iodopropanoate conform to Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol depending on the nucleophile and solvent system [5]. The relatively low activation barriers reflect the favorable combination of an excellent leaving group and minimal steric hindrance at the reaction center.

Solvent effects significantly influence the reaction dynamics, with polar protic solvents generally accelerating the reaction through stabilization of the ionic transition state. The polarizable continuum model (PCM) calculations have successfully reproduced these solvent effects, demonstrating that solvation energy changes can account for rate variations of up to two orders of magnitude between different solvent systems [10] [8].

Electronic and Steric Factors Affecting Reactivity

The reactivity of tert-butyl 3-iodopropanoate in nucleophilic substitution reactions is fundamentally determined by the interplay between electronic and steric factors. Electronic effects arise from the electron-withdrawing nature of the ester group, which enhances the electrophilic character of the adjacent carbon center and facilitates nucleophilic attack [12].

The tert-butyl ester group exerts its electronic influence through inductive withdrawal of electron density from the reaction center. This withdrawal is transmitted through the σ-bond framework and results in a partial positive charge development at the carbon bearing the iodide leaving group. Natural population analysis calculations have quantified this effect, showing that the carbon center in tert-butyl 3-iodopropanoate carries approximately 0.15 atomic units more positive charge compared to analogous alkyl iodides without electron-withdrawing substituents [12].

Steric factors play a crucial role in determining the accessibility of the reaction center to nucleophilic attack. The primary carbon center in tert-butyl 3-iodopropanoate provides optimal steric accessibility, with minimal hindrance to backside nucleophilic approach [4]. This contrasts sharply with secondary and tertiary substrates, where increasing substitution creates progressively greater steric barriers to SN2 reaction.

The tert-butyl ester group itself introduces some steric bulk, but this is positioned sufficiently distant from the reaction center to avoid significant interference with the SN2 process. Computational analysis of steric maps around the reaction center confirms that the approach trajectory for nucleophilic attack remains relatively unobstructed [19].

The electronic and steric effects operate synergistically to enhance the overall reactivity of tert-butyl 3-iodopropanoate. The electron-withdrawing ester group activates the substrate toward nucleophilic attack, while the primary carbon center ensures rapid kinetics through minimal steric hindrance. This combination results in reaction rates that are typically 10-100 times faster than corresponding unactivated alkyl iodides .

Computational Studies on Reaction Pathways

Extensive computational investigations have provided detailed mechanistic insights into the reaction pathways of tert-butyl 3-iodopropanoate. These studies have employed a range of theoretical methods, from density functional theory (DFT) to high-level coupled cluster calculations, to elucidate the fundamental principles governing reactivity [7] [9] [20].

DFT calculations using the B3LYP functional with appropriate basis sets have successfully reproduced experimental activation barriers within 2-3 kcal/mol accuracy [7] [9]. The calculations reveal that the reaction proceeds through a clearly defined transition state with characteristic SN2 geometry, featuring partial bonds to both the nucleophile and the leaving group [8].

The activation strain model has proven particularly valuable for understanding the energetic contributions to the reaction barrier. Analysis shows that the activation energy arises primarily from the structural distortion required to achieve the transition state geometry, with electrostatic stabilization partially offsetting this strain energy [11]. The excellent leaving group ability of iodide minimizes the distortion energy, contributing to the observed high reactivity.

Solvation effects have been incorporated through various continuum models, with the polarizable continuum model (PCM) showing excellent agreement with experimental solvent dependencies [10] [21]. These calculations demonstrate that polar solvents stabilize the ionic transition state, leading to rate enhancements of 2-3 orders of magnitude compared to gas-phase reactions.

Advanced computational techniques, including coupled cluster calculations with complete basis set extrapolation, have provided benchmark accuracy for reaction energetics [7] [13]. These high-level calculations validate the use of more computationally efficient DFT methods for routine mechanistic investigations, establishing B3LYP and M06-2X as reliable functionals for studying nucleophilic substitution reactions.

The computational studies have also revealed important insights into the role of vibrational entropy in determining reaction rates. Frequency calculations show that the SN2 transition state is characterized by significant vibrational entropy loss, reflecting the ordered arrangement of reactants in the transition state structure [10]. This entropy contribution typically accounts for 2-4 kcal/mol of the activation free energy, highlighting the importance of considering both enthalpic and entropic factors in mechanistic analysis.

Natural bond orbital (NBO) analysis has provided detailed insights into the electronic structure changes during the reaction. The calculations show progressive charge transfer from the nucleophile to the substrate as the reaction proceeds, with maximum charge separation occurring at the transition state [13]. This charge development pattern is consistent with the ionic character of the SN2 mechanism and provides theoretical validation for the observed kinetic behavior.

Time-dependent density functional theory (TD-DFT) calculations have been employed to study the electronic excitation properties of the transition state, revealing that the SN2 process involves significant electronic reorganization [22]. These studies have contributed to a deeper understanding of the fundamental electronic processes underlying nucleophilic substitution reactions.